Kaempferol 3,5-dimethyl ether
Overview
Description
Kaempferol 3,5-dimethyl ether is a naturally occurring flavonoid compound derived from kaempferol. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups at the 3 and 5 positions of the kaempferol structure. This compound is found in various plants and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kaempferol 3,5-dimethyl ether typically involves the methylation of kaempferol. One common method is the use of methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures. The general reaction scheme is as follows:
Kaempferol+2CH3I→Kaempferol 3,5-dimethyl ether+2HI
Industrial Production Methods
Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3,5-dimethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydrothis compound.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Medicine: Studied for its potential anticancer, anti-inflammatory, and antioxidant properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial health effects.
Mechanism of Action
The mechanism of action of kaempferol 3,5-dimethyl ether involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. It also inhibits angiogenesis (formation of new blood vessels) which is crucial for tumor growth.
Comparison with Similar Compounds
Kaempferol 3,5-dimethyl ether is unique due to its specific methylation pattern. Similar compounds include:
Kaempferol: The parent compound without methyl groups.
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties but different hydroxylation pattern.
Myricetin: A flavonoid with additional hydroxyl groups, leading to different biological activities.
This compound stands out due to its enhanced lipophilicity and potential for better bioavailability compared to its non-methylated counterparts.
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-12-7-11(19)8-13-14(12)15(20)17(22-2)16(23-13)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCNEMKKAQGVGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440519 | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-65-3 | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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